Methyl 3,5-di-O-acetyl-2-deoxy-b-D-ribofuranoside
CAS No.:
Cat. No.: VC20223256
Molecular Formula: C10H16O6
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O6 |
|---|---|
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | (3-acetyloxy-5-methoxyoxolan-2-yl)methyl acetate |
| Standard InChI | InChI=1S/C10H16O6/c1-6(11)14-5-9-8(15-7(2)12)4-10(13-3)16-9/h8-10H,4-5H2,1-3H3 |
| Standard InChI Key | MBNZXGFEXJLTGC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1C(CC(O1)OC)OC(=O)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
Methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside belongs to the class of deoxyribofuranosides, which are derivatives of ribose where one hydroxyl group is replaced by a hydrogen atom. The compound’s systematic IUPAC name, (3-acetyloxy-5-methoxyoxolan-2-yl)methyl acetate, reflects its acetylated hydroxyl groups at positions 3 and 5 and the methoxy group at the anomeric carbon. The β-configuration indicates that the substituents on the furanose ring are oriented in the same plane as the ring oxygen, a critical feature for its biological activity.
The molecular structure is further defined by its SMILES notation, CC(=O)OCC1C(CC(O1)OC)OC(=O)C, which encodes the acetyl groups, methoxy substitution, and furanose ring conformation. X-ray crystallography and NMR studies of analogous compounds confirm that the 2-deoxy modification reduces steric hindrance, facilitating glycosylation reactions in nucleoside synthesis .
Synthesis and Synthetic Applications
Synthetic Pathways
The synthesis of methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside typically involves selective protection and deprotection of hydroxyl groups on ribofuranose precursors. While direct methods for this compound are sparsely documented, analogous routes for related derivatives provide insight into its preparation. For example, methyl 3,5-di-O-benzyl-α-D-ribofuranoside is synthesized via benzylation of ribose followed by selective deprotection and acetylation. Similarly, the trifluoromethyl analog of this compound is prepared through a multi-step sequence involving benzoylation, oxalylation, and deoxygenation .
A generalized synthesis protocol involves:
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Protection of hydroxyl groups: Ribose is treated with acetyl or benzoyl chlorides to protect the 3- and 5-hydroxyl groups.
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Deoxygenation at C2: The 2-hydroxyl group is replaced via radical deoxygenation using tris(trimethylsilyl)silane (TTMSS) and azoisobutyronitrile (AIBN) .
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Anomeric methylation: The anomeric hydroxyl group is methylated using methyl iodide or dimethyl sulfate in the presence of a base.
Physical and Chemical Properties
Physicochemical Data
The compound’s physical properties are critical for its handling and application in synthetic workflows:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 232.23 g/mol | |
| Boiling Point | 70–72 °C (0.002 Torr) | |
| Density | 1.18 ± 0.1 g/cm³ | |
| Solubility | Soluble in DMSO, CHCl₃, acetone |
The low boiling point under reduced pressure suggests volatility, necessitating storage in sealed containers under inert gas. Its density aligns with typical acetylated sugars, which range from 1.1–1.3 g/cm³ .
Spectroscopic Characterization
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¹H NMR: Signals at δ 2.96 (2-OH, broad singlet), δ 3.54 (OCH₃), and δ 5.08 (1-H, anomeric proton) are consistent with the β-configuration .
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¹³C NMR: Peaks at δ 169–171 ppm confirm the presence of acetyl carbonyl groups.
Applications in Pharmaceutical Research
Role in Nucleoside Analog Synthesis
Methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside is a precursor for 2'-deoxy-2'-modified nucleosides, which are investigated as antiviral and anticancer agents. For instance, 2'-C-trifluoromethyl ribonucleosides derived from similar intermediates exhibit potent activity against hepatitis C virus (HCV) and human immunodeficiency virus (HIV) . The acetyl groups serve as protecting groups during glycosylation, which are later removed to yield bioactive nucleosides.
Case Study: Antiviral Drug Development
A 2024 study demonstrated that substituting the 2'-position with electronegative groups (e.g., CF₃) enhances binding affinity to viral polymerases . Methyl 3,5-di-O-acetyl-2-deoxy-β-D-ribofuranoside was glycosylated with modified uracil bases to produce analogs with 50–100 nM IC₅₀ values against HCV NS5B polymerase .
| Supplier | Contact Information |
|---|---|
| Hangzhou Yuhao Chemical | +86-571-82693216 |
| BOC Sciences | +1-631-485-4226 |
| Chongqing Chemdad | +86-023-6139-8061 |
Prices range from $200–$500 per gram, reflecting the complexity of its synthesis .
Related Compounds and Derivatives
Several structurally related compounds highlight the versatility of ribofuranoside chemistry:
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Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-β-D-ribofuranoside: Used in the synthesis of cloaked nucleosides for prodrug strategies .
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1,3,5-Tri-O-acetyl-2-deoxy-β-D-erythro-pentofuranose: A key intermediate in carbohydrate-based vaccine development .
Challenges and Future Directions
Despite its utility, the compound’s synthetic complexity and cost limit large-scale applications. Advances in continuous-flow chemistry and enzymatic acetylation may address these bottlenecks. Furthermore, computational modeling of glycosylation transitions could improve yields of β-anomers .
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